Di-Sodium hydrogen phosphite pentahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

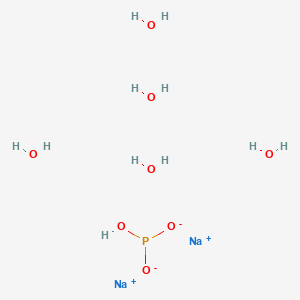

Di-Sodium hydrogen phosphite pentahydrate is an inorganic compound with the formula Na2HPO3 • 5H2O . It is a derivative of phosphorous acid (HP(O)(OH)2), containing the anion HPO3^2- . Despite its name suggesting it contains an acidic hydrogen atom, the hydrogen atom is not acidic, being bonded to phosphorus rather than oxygen . It is a white or colorless solid .

Molecular Structure Analysis

The linear formula for Di-Sodium hydrogen phosphite pentahydrate is Na2HPO3 • 5H2O . Its molecular weight is 216.04 .Applications De Recherche Scientifique

1. Chemical Properties and Reactions

Di-Sodium hydrogen phosphite pentahydrate has been studied for its chemical properties and reactions. In one study, derivatives of hydrogen phosphite, including di-sodium hydrogen phosphite, were synthesized and characterized. These compounds are known to react with sulfur and participate in various chemical reactions, such as the Michaelis-Becker reaction and the formation of esters of α-aminoalkylphosphonic acids when reacted with ketones and ammonia (Medved & Kabachnik, 1958).

2. Spectroscopic Analysis

Spectroscopic analysis of salts of oxyacids of phosphorus, including sodium salts of phosphites, has been conducted to understand their structural properties. The study provided insights into the stretching frequencies of different phosphorus-oxygen groups, contributing to the understanding of the vibrational spectrum of these compounds (Ahlijah & Mooney, 1966).

3. Applications in Insecticide Resistance Research

Research has been conducted on the resistance of various insects to phosphine, a compound related to di-sodium hydrogen phosphite. This research is crucial for understanding how insect populations evolve resistance to commonly used insecticides (Opit et al., 2012).

4. Environmental Applications

Di-Sodium hydrogen phosphite has been explored for environmental applications, such as the removal of heavy metals like lead, cadmium, and zinc from aqueous solutions. Its effectiveness in forming precipitates with these metals demonstrates its potential in water purification and environmental remediation (Esalah et al., 2000).

5. Lubrication Science

In lubrication science, derivatives of hydrogen phosphite, including di-sodium hydrogen phosphite, have been studied for their antiwear properties. These studies have helped in understanding how these compounds can form protective films on surfaces, thereby reducing wear and tear in mechanical systems (Minami et al., 2001).

6. Catalysis Research

Research in catalysis has explored the use of phosphites, including di-sodium hydrogen phosphite derivatives, as ligands in transition metal-catalyzed reactions. These studies contribute to the development of more efficient and selective catalytic processes in chemical manufacturing (Berg et al., 2000).

7. Energy Research

Di-Sodium hydrogen phosphite derivatives have been investigated in energy research, particularly in hydrogen production and storage. These studies are crucial for developing new methods for efficient and sustainable energy production (Yang et al., 2016).

Safety And Hazards

Safety data sheets suggest that Di-Sodium hydrogen phosphite pentahydrate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin, eyes, or if ingested, immediate medical attention may be required .

Orientations Futures

Di-Sodium hydrogen phosphite pentahydrate has potential applications in the field of energy storage. For instance, it has been used in the creation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This CPCM demonstrated excellent phase change enthalpy and extremely low supercooling degree, suggesting great potential for passive building thermal management .

Propriétés

IUPAC Name |

disodium;hydrogen phosphite;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;1H;5*1H2/q2*+1;-2;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKBMXXJECMLCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H11Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-Sodium hydrogen phosphite pentahydrate | |

CAS RN |

13517-23-2 |

Source

|

| Record name | Phosphonic acid, disodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)